molecular formula C14H12O4 B6615956 3-(3-methoxyphenoxy)benzoic acid CAS No. 875845-38-8

3-(3-methoxyphenoxy)benzoic acid

Cat. No. B6615956
CAS RN: 875845-38-8
M. Wt: 244.24 g/mol
InChI Key: DBDBIRFJEPBPLP-UHFFFAOYSA-N
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Description

“3-(3-methoxyphenoxy)benzoic acid” is a chemical compound with the molecular formula C15H14O4 . It has a molecular weight of 258.27 . This compound is related to benzoic acid derivatives, which are known for their potential as building blocks for the synthesis of bioactive natural products and conducting polymers .


Synthesis Analysis

The synthesis of 3-phenoxybenzoic acid derivatives, including “3-(3-methoxyphenoxy)benzoic acid”, has been studied . One method involves the reaction of 3-phenoxybenzoylchloride and benzoylchloride with acetone cyanohydrin in anhydrous Et2O in the presence of Et3N as an HCl acceptor . The aromatic nitriles produced in this reaction can then react with alcohols and HCl under Pinner conditions to form imidate hydrochlorides .

Scientific Research Applications

Herbicide and Pesticide Research

3-(3-methoxyphenoxy)benzoic acid is a metabolite of synthetic pyrethroid insecticides (SPs). These insecticides are widely used in agriculture and urban areas due to their efficacy and low toxicity to mammals . Researchers study its degradation pathways and potential for bioremediation in contaminated environments.

Chemical Synthesis and Raw Material

Beyond its environmental relevance, this compound serves as an essential chemical raw material. It finds applications in the synthesis of pyrethroid insecticides and dyes . Researchers explore efficient synthetic routes and modifications.

Pharmacological Investigations

Scientists have examined derivatives of 3-(3-methoxyphenoxy)benzoic acid for pharmacological activity. Notably, 2-cyanoprop-2-yl 3-phenoxybenzoate exhibits peroxisome proliferator-activated receptor γ agonist activity and affects glucokinase and protein glycation . Further studies explore its potential therapeutic applications.

Future Directions

The future directions for the study of “3-(3-methoxyphenoxy)benzoic acid” could include further exploration of its synthesis methods, investigation of its chemical reactions, and evaluation of its potential biological activities .

Mechanism of Action

Target of Action

3-(3-Methoxyphenoxy)benzoic acid, a derivative of 3-Phenoxybenzoic acid, primarily targets the Peroxisome Proliferator-Activated Receptor γ (PPAR-γ) and Glucokinase . PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism . Glucokinase is an enzyme that facilitates the phosphorylation of glucose, a critical step in the glycolysis pathway .

Mode of Action

The compound exhibits agonist activity towards PPAR-γ, meaning it binds to this receptor and activates it . It also has the ability to activate glucokinase, thereby promoting the conversion of glucose to glucose-6-phosphate, a key step in glucose metabolism . Furthermore, it has been found to inhibit protein glycation , a process that can lead to the formation of harmful advanced glycation end products in the body.

Biochemical Pathways

The activation of PPAR-γ and glucokinase by 3-(3-methoxyphenoxy)benzoic acid impacts several biochemical pathways. PPAR-γ activation influences lipid metabolism, glucose homeostasis, and inflammatory responses . The activation of glucokinase enhances glucose utilization and insulin secretion, playing a vital role in maintaining glucose homeostasis .

Result of Action

The activation of PPAR-γ and glucokinase by 3-(3-methoxyphenoxy)benzoic acid can lead to improved lipid and glucose metabolism, potentially offering therapeutic benefits for conditions like diabetes . The inhibition of protein glycation can prevent the formation of harmful advanced glycation end products, which are implicated in aging and the development of degenerative diseases .

properties

IUPAC Name

3-(3-methoxyphenoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-17-11-5-3-7-13(9-11)18-12-6-2-4-10(8-12)14(15)16/h2-9H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDBIRFJEPBPLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methoxyphenoxy)benzoic acid

Synthesis routes and methods

Procedure details

Ethyl 3-(3-methoxyphenoxy)benzoate (0.090 g; 0.331 mmol) was dissolved in a mixture of NaOH 1M (2 mL) and dioxane (2 mL) and the reaction mixture was stirred at room temperature for 18 hours. The reaction mixture was concentrated under reduced pressure and the residue washed with dichloromethane, acidified to pH 2 with a 6N solution of hydrochloric acid in water, and extracted with ethyl acetate. The organic layer was dried and concentrated under reduced pressure to afford quantitatively the title compound which was used without further purification.
Quantity
0.09 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

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